
Bleomycin A2 sulfate
描述
Bleomycin A2 sulfate is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is primarily used as an antineoplastic agent in the treatment of various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, and certain types of squamous cell carcinomas . This compound is known for its ability to inhibit DNA synthesis, making it effective in targeting rapidly dividing cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
Bleomycin A2 sulfate is typically isolated from the fermentation broth of Streptomyces verticillus. The fermentation process involves cultivating the bacterium under specific conditions that promote the production of bleomycin compounds. The broth is then subjected to a series of extraction and purification steps to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces verticillus. The fermentation broth is processed using techniques such as ion-exchange chromatography, reverse-phase high-performance liquid chromatography (HPLC), and solid-phase extraction to purify the compound . The purified this compound is then formulated into a sulfate salt for medical use .
化学反应分析
Fe(II)-Mediated Activation and DNA Cleavage
Bleomycin A2 requires Fe(II) to activate its DNA-cleaving capability. The reaction proceeds as follows:
-
Fe(II) Binding : Bleomycin A2 forms a 1:1 complex with Fe(II) under aerobic conditions .
-
Oxygen Activation : The Fe(II)-Bleomycin complex reacts with O₂ to generate a transient EPR-active species ("activated bleomycin") .
-
DNA Strand Scission : This activated species abstracts hydrogen from deoxyribose, producing base propenals and single/double-strand DNA breaks .
Key Data:
Parameter | Observation | Source |
---|---|---|
Fe(II) Binding Affinity | ||
Fluorescence Quenching | Cu(II) > Fe(II) > Zn(II) | |
DNA Cleavage Efficiency | ~70% reduction after self-inactivation |
Self-Inactivation Mechanism
In the absence of DNA, Fe(II)-activated Bleomycin A2 undergoes irreversible self-inactivation:
-
Oxidative Degradation : Repeated Fe(II) additions lead to bithiazole residue alteration, detected via fluorescence emission shifts (353 nm → 340 nm) .
-
Loss of DNA Binding : The modified bithiazole disrupts DNA intercalation, rendering the drug inactive despite retained metal-binding capacity .
Experimental Evidence:
-
EPR spectroscopy confirms unchanged Cu(II) binding in inactivated Bleomycin A2 .
-
Catalytic activity loss correlates with fluorescence decay () .
Metal Ion Interactions
Bleomycin A2 chelates various transition metals, altering its reactivity:
Metal Ion | Binding Affinity () | Effect on Activity |
---|---|---|
Cu(II) | Stabilizes inactive form | |
Fe(III) | Weak binding; displaced by Fe(II) | |
Zn(II) | Partial fluorescence quenching |
Chemical Modifications and Derivatives
-
Pepleomycin Synthesis :
-
Oxidation Products :
DNA Interaction Studies
In vitro, Bleomycin A2 induces DNA strand scission in the presence of sulfhydryl compounds (e.g., β-mercaptoethanol) :
Condition | DNA Damage Observed |
---|---|
With Sulfhydryl Compound | Single-strand breaks (Tm reduction) |
Without Sulfhydryl Compound | No significant cleavage |
Radical Generation Pathway
Bleomycin A2’s antitumor activity involves free radical production:
Supporting Data:
-
Pulmonary fibrosis models show AUDA (sEH inhibitor) reduces radical-mediated IL-1β and TGF-β1 expression .
Stability and Degradation
科学研究应用
Cancer Treatment
1.1 Indications
Bleomycin A2 sulfate is primarily indicated for the treatment of several types of cancer, including:
- Hodgkin's Lymphoma : Often used in combination chemotherapy regimens.
- Non-Hodgkin's Lymphoma : Effective in certain subtypes.
- Testicular Cancer : Particularly effective against choriocarcinoma and embryonal cell carcinoma.
- Squamous Cell Carcinomas : Includes cancers of the skin, head, neck, and cervix.
- Malignant Pleural Effusion : Used as a sclerosing agent to prevent recurrence.
The drug is administered via intramuscular, intravenous, or subcutaneous routes, with a typical dosing regimen ranging from 10,000 to 20,000 IU/m² weekly .
Research Applications
3.1 Analytical Methods Development
Recent studies have focused on optimizing analytical methods for monitoring bleomycin concentrations in patients. This includes the validation of high-performance liquid chromatography (HPLC) techniques to ensure accurate dosing and minimize toxicity .
3.2 Formulation Studies
Research has also explored innovative formulations of this compound. For instance, the development of microsphere formulations using poly(lactic-co-glycolic acid) (PLGA) has been investigated to enhance drug delivery and reduce systemic toxicity .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound:
- Hodgkin's Lymphoma Trials : In a study involving patients with advanced Hodgkin's lymphoma, bleomycin was administered as part of a combination therapy regimen (ABVD: Adriamycin, Bleomycin, Vinblastine, Dacarbazine). The results demonstrated significant tumor reduction within two weeks of treatment .
- Pleural Effusion Management : A randomized trial compared bleomycin with tetracycline for treating malignant pleural effusions. The recurrence rate was significantly lower in the bleomycin group (36% vs. 67%) within 30 days post-treatment .
Safety Profile and Toxicity
While this compound is generally well-tolerated, it carries risks for pulmonary toxicity, which can lead to severe complications such as pneumonitis or pulmonary fibrosis. Monitoring lung function during treatment is recommended due to these potential adverse effects .
Summary Table of Applications
Application Area | Specific Use Cases | Notes |
---|---|---|
Cancer Treatment | Hodgkin's lymphoma, testicular cancer | Administered via injection |
Malignant Pleural Effusion | Sclerosing agent | Reduces recurrence rates |
Research | Analytical method development | HPLC for monitoring drug levels |
Formulation Studies | PLGA microspheres | Enhances delivery and reduces toxicity |
作用机制
Bleomycin A2 sulfate exerts its effects by binding to DNA and causing strand breaks. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals . These radicals cleave the DNA, leading to inhibition of DNA synthesis and cell death . The primary molecular targets are guanine and cytosine-rich regions of the DNA .
相似化合物的比较
Similar Compounds
Bleomycin B2: Another glycopeptide antibiotic from Streptomyces verticillus with similar DNA-cleaving properties.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.
Uniqueness
Bleomycin A2 sulfate is unique in its ability to produce DNA strand breaks through the generation of reactive oxygen species, a mechanism distinct from other DNA-damaging agents . Its specificity for guanine and cytosine-rich regions of DNA also sets it apart from other compounds .
生物活性
Bleomycin A2 sulfate is a glycopeptide antibiotic derived from the fermentation of Streptomyces verticillus. It is primarily known for its anticancer properties, particularly in the treatment of various malignancies such as testicular cancer, Hodgkin's lymphoma, and squamous cell carcinoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
Bleomycin A2 exerts its biological effects primarily through the following mechanisms:
- DNA Interaction : Bleomycin binds to DNA and induces single-strand breaks, which are crucial for its antitumor activity. The compound generates free radicals that cause oxidative damage to DNA, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of DNA Synthesis : Studies have shown that Bleomycin significantly inhibits DNA synthesis more than RNA or protein synthesis in various cell lines including E. coli, Ehrlich carcinoma, and HeLa cells .
- Cell Cycle Arrest : The drug causes cell cycle arrest at the G2 phase and during mitosis, which is vital for preventing cancer cell proliferation .
Pharmacokinetics
This compound is administered via various routes, including intramuscular and intravenous injections. Key pharmacokinetic properties include:
- Absorption : Rapid absorption occurs post-injection, with peak plasma concentrations reached within 30 to 60 minutes. Systemic bioavailability is approximately 100% for intramuscular administration .
- Metabolism and Excretion : The drug is primarily eliminated via renal pathways, necessitating dosage adjustments in patients with impaired renal function. The half-life of Bleomycin ranges from 1.5 to 4 hours depending on administration route and patient factors .
Clinical Applications
This compound is utilized in various clinical settings:
- Cancer Treatment : It is effective against several types of cancers, particularly germ cell tumors and lymphomas. The drug's efficacy is often enhanced when combined with other chemotherapeutic agents .
- Sclerotherapy : In cases of malignant pleural effusion, Bleomycin acts as a sclerosing agent, promoting adhesion of pleural surfaces .
Case Study: Efficacy in Testicular Cancer
A study evaluating Bleomycin's effectiveness in combination chemotherapy for testicular cancer reported a significant increase in survival rates when used alongside cisplatin and etoposide. The regimen showed a complete response rate exceeding 80% in advanced cases .
Research Findings on Toxicity
Research has highlighted the pulmonary toxicity associated with Bleomycin administration. Up to 46% of patients may experience pulmonary complications, necessitating careful monitoring during treatment. Histopathological examinations have shown evidence of pulmonary fibrosis in patients receiving high doses .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C55H84N17O21S3 |
Molecular Weight | 1414 g/mol |
Main Components | 55-70% Bleomycin A2, 25-32% B2 |
Peak Plasma Concentration | 30-60 minutes post-administration |
Half-Life | 1.5 - 4 hours |
属性
IUPAC Name |
3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIABRMSWOKTOF-OYALTWQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H85N17O25S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41432-97-7, 9041-93-4 | |
Record name | Bleomycin A2 sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041432977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bleomycin, sulfate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BLEOMYCIN A2 SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4S5LQV9S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。